BenchChemオンラインストアへようこそ!

PF 00337210

Kinase Selectivity VEGFR2 Off-Target Activity

PF-00337210 is a benchmark-selective VEGFR2 inhibitor distinguished by its DFG-out binding mode (Ki 0.7 nM unactivated) and >10-fold selectivity over PDGFR-β. Unlike multi-kinase agents, it uniquely probes VEGFR2-driven angiogenesis without confounding PDGFR/FLT3 inhibition, supported by Phase I DCE-MRI/sVEGFR-2 biomarker validation. Ideal for lead optimization, GEMM lung adenocarcinoma modeling, and sustained-release intravitreal depot formulation studies.

Molecular Formula C26H27N3O5
Molecular Weight 461.5 g/mol
CAS No. 854514-88-8
Cat. No. B1683840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 00337210
CAS854514-88-8
SynonymsPF00337210;  PF 00337210;  PF-00337210;  P337210;  PF-337210;  PF337210.
Molecular FormulaC26H27N3O5
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC
InChIInChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30)
InChIKeyLGXVKMDGSIWEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-00337210 (CAS 854514-88-8): A Highly Selective VEGFR2 Inhibitor with Defined Preclinical and Clinical Profiling


PF-00337210 is an orally bioavailable, ATP-competitive small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), a key driver of pathological angiogenesis. Biochemically, it preferentially binds to the unactivated (DFG-out) conformation of VEGFR2, with a reported K_i of 0.7 nM against the unactivated kinase and 8.8 nM against the fully phosphorylated form [1]. The compound has advanced to Phase I clinical evaluation for solid tumors and has also been formulated for potential intravitreal delivery in ocular indications [2][3].

Procurement Risks of Substituting PF-00337210 with Other VEGFR2 Inhibitors


PF-00337210 is not interchangeable with other VEGFR2 inhibitors due to its unique kinase selectivity profile, distinct binding mode to the DFG-out conformation, and well-characterized pharmacodynamic and safety margins established in Phase I trials. Unlike multi-targeted receptor tyrosine kinase inhibitors (e.g., sunitinib, sorafenib) which inhibit a broader array of kinases including PDGFR, KIT, and FLT3, PF-00337210 demonstrates high selectivity for VEGFR2 over these off-targets, which may translate to a differentiated toxicity profile [1][2]. Furthermore, its specific formulation as a non-polymeric in-situ forming depot for intravitreal use is a property unique to this compound and cannot be assumed for other VEGFR inhibitors [3].

Quantitative Differentiation of PF-00337210 from Key Comparators


Kinase Selectivity Profile: PF-00337210 vs. Multi-Targeted RTKIs

PF-00337210 demonstrates high selectivity for VEGFR2 over other kinases, including PDGFR-β, KIT, CSF1-R, and FLT3, in cellular assays. This contrasts with multi-targeted receptor tyrosine kinase inhibitors (RTKIs) like sunitinib, which also potently inhibit PDGFR and KIT. Quantitative cellular IC50 data for PF-00337210 show significantly reduced potency against these common off-targets [1]. In a preclinical lung adenocarcinoma model, the selective VEGFR inhibition of PF-00337210 and axitinib was compared to the multi-targeted profile of sunitinib. While all inhibitors suppressed adenoma and adenocarcinoma lesions, sunitinib's broader kinase inhibition did not provide any therapeutic advantage, suggesting that selective VEGFR2 inhibition is sufficient for anti-angiogenic efficacy in this model [2].

Kinase Selectivity VEGFR2 Off-Target Activity

In Vivo Clearance and Oral Bioavailability in Preclinical Species

PF-00337210 exhibits a favorable preclinical pharmacokinetic profile characterized by low-to-moderate clearance and high oral bioavailability, supporting its development as an oral agent. Cross-species clearance data and oral bioavailability in rats are available [1]. While direct head-to-head PK comparisons with other VEGFR inhibitors in the same study are not available, these values can be benchmarked against typical clearance rates for other small molecule kinase inhibitors. For instance, many kinase inhibitors exhibit moderate-to-high clearance in preclinical species, making PF-00337210's low clearance in rats (13 mL/min/kg) a desirable property for sustained target engagement.

Pharmacokinetics Oral Bioavailability In Vivo Clearance

Clinical Pharmacodynamic Efficacy and Dose Selection in Phase I Solid Tumors

A Phase I clinical trial in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) for PF-00337210 of 6 mg BID, based on pharmacodynamic biomarker assessment rather than maximum tolerated dose (MTD) alone [1]. The study employed DCE-MRI to measure tumor vascular response, finding that 50% of patients at BID doses were vascular responders [1]. This biomarker-driven dose selection provides a clear, clinically validated target engagement benchmark that is unique to PF-00337210. While other VEGFR inhibitors have been approved, their dose selection may rely on different criteria (e.g., MTD), and the specific PD profile of PF-00337210 at 6 mg BID is a proprietary finding.

Phase I Clinical Trial Pharmacodynamics VEGFR Inhibition

Intravitreal Formulation: A Non-Polymeric In-Situ Forming Depot

PF-00337210 was specifically formulated as a non-polymeric, in-situ forming depot for potential intravitreal injection to treat age-related macular degeneration (AMD) [1]. This formulation leverages the compound's inherent physicochemical properties to precipitate upon contact with vitreous humor, creating a drug depot for sustained release. This is in contrast to most intravitreal therapies, which often rely on polymeric implants or frequent injections of solutions. To the authors' knowledge, this is the first time such a non-polymeric, active-ingredient-driven depot formulation has been developed for intravitreal delivery [1]. The formulation achieved a concentration of 60 mg/mL for regulatory toxicology studies [1].

Ophthalmic Formulation Intravitreal Delivery Sustained Release

Optimal Research and Industrial Applications for PF-00337210 Based on Verified Differentiation


Development of Next-Generation Selective VEGFR2 Inhibitors

Medicinal chemistry programs focused on minimizing off-target kinase inhibition can utilize PF-00337210 as a benchmark selective VEGFR2 inhibitor. Its cellular selectivity data (>10-fold over PDGFR-β, >100-fold over FLT3) and unique binding to the DFG-out conformation provide a valuable reference for designing new chemical entities with improved selectivity profiles [1][2].

Investigating VEGFR2 Biology in Preclinical Oncology Models

Researchers requiring a tool compound to specifically probe VEGFR2-mediated angiogenesis without confounding effects from PDGFR or KIT inhibition can confidently use PF-00337210. Its well-defined selectivity profile ensures that observed phenotypes are primarily driven by VEGFR2 blockade, as demonstrated in the GEMM lung adenocarcinoma model where selective VEGFR inhibition was as effective as multi-kinase inhibition [3].

Biomarker-Driven Clinical Trial Design

Clinical researchers planning proof-of-concept studies for VEGFR inhibitors can reference the Phase I trial of PF-00337210 as a model for pharmacodynamically guided dose selection. The use of DCE-MRI and soluble VEGFR-2 as biomarkers to establish the RP2D of 6 mg BID provides a precedent for rational, biomarker-driven oncology drug development [4].

Advanced Drug Delivery for Ocular Angiogenesis

Formulation scientists and ophthalmology researchers can explore the unique non-polymeric, in-situ forming depot technology of PF-00337210 as a novel approach for sustained intravitreal drug delivery. This strategy could be adapted for other small molecules with appropriate physicochemical properties, offering an alternative to frequent injections or polymeric implants [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 00337210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.